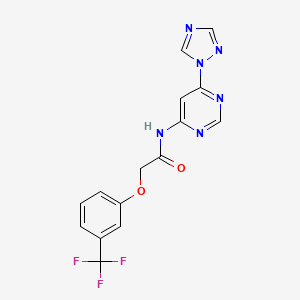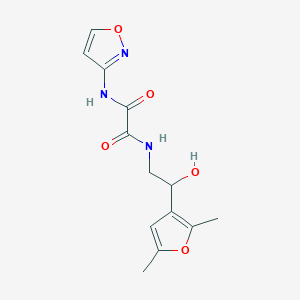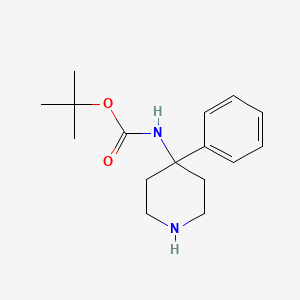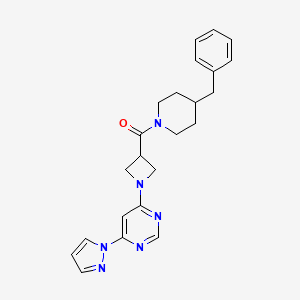
(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-benzylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-benzylpiperidin-1-yl)methanone” is a complex organic compound with a five-membered heterocyclic core. It contains both imidazole and pyrimidine moieties, which are known for their diverse chemical and biological properties .
Synthesis Analysis
The synthetic routes for this compound involve the assembly of the imidazole and pyrimidine rings, followed by functionalization to introduce the benzylpiperidine group. Detailed synthetic methods would require reviewing relevant literature .
Molecular Structure Analysis
The molecular structure consists of an imidazole ring fused to a pyrimidine ring, with additional substituents. The arrangement of atoms and bonds determines its chemical properties and interactions .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations. Specific reactions would depend on the functional groups present .
Physical And Chemical Properties Analysis
Physical properties include solubility, melting point, and color. Chemical properties relate to reactivity, stability, and acidity/basicity. Experimental data would provide precise values .
Applications De Recherche Scientifique
Antimicrobial and Anticancer Potential
Research has revealed various synthetic derivatives related to the chemical structure of (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-benzylpiperidin-1-yl)methanone, showing significant antimicrobial and anticancer activities. A study by Hafez et al. (2016) introduced novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties as well as pyrazolo[4,3-d]-pyrimidine derivatives, demonstrating their potential as antimicrobial and anticancer agents. These compounds were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, and among them, specific derivatives exhibited higher anticancer activity compared to the reference drug doxorubicin, in addition to possessing good to excellent antimicrobial properties (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Heterocyclic Chemistry Contributions
The relevance of pyrazole and its derivatives in heterocyclic chemistry, especially for their biological and pharmacological activities, is noteworthy. A research by Golea Lynda (2021) on tri-substituted pyrazoles highlighted the synthesis of compounds like (5-hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone. These compounds exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria and displayed moderate antioxidant activities. The study further explored the compounds' interactions through molecular docking and DFT calculations, indicating a comprehensive approach to understanding their biological activities (Golea Lynda, 2021).
Pharmacological Interest in Pyrazole-Pyrimidine Hybrids
The development of pyrazole-pyrimidine hybrids showcases a targeted approach to drug design, especially for pharmacological applications. A study by Zanatta et al. (2020) focused on the regioselective synthesis of such hybrids, testing them as inhibitors for human acetylcholinesterase and butyrylcholinesterase. This research revealed compounds with significant and selective inhibitory activity, marking a pivotal step towards developing potential therapeutic agents (N. Zanatta, A. F. Camargo, M. Marangoni, et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c30-23(27-11-7-19(8-12-27)13-18-5-2-1-3-6-18)20-15-28(16-20)21-14-22(25-17-24-21)29-10-4-9-26-29/h1-6,9-10,14,17,19-20H,7-8,11-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZRQYKSKOBPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-benzylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

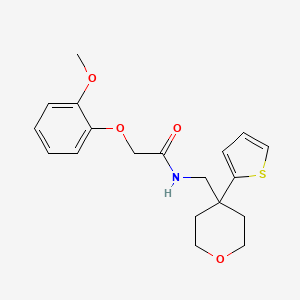
![3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2795815.png)
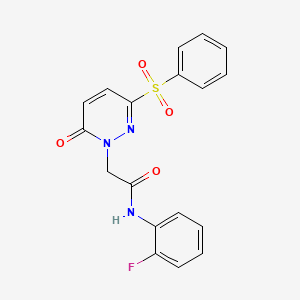

![Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2795820.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2795821.png)
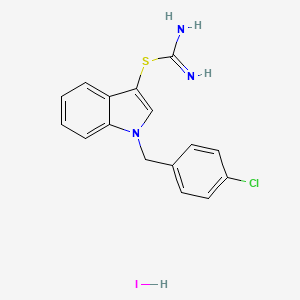
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2795823.png)
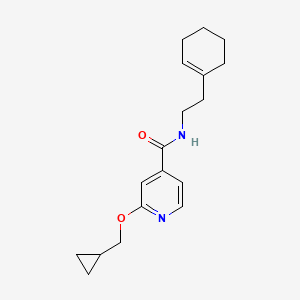
![Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate](/img/structure/B2795828.png)
